molecular formula C12H13NO B586177 (1R,3R)-3-(prop-2-ynylamino)-2,3-dihydro-1H-inden-1-ol CAS No. 1429220-16-5

(1R,3R)-3-(prop-2-ynylamino)-2,3-dihydro-1H-inden-1-ol

Cat. No. B586177
CAS RN: 1429220-16-5
M. Wt: 187.242
InChI Key: NMAOXAKDLRBCFC-VXGBXAGGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R,3R)-3-(prop-2-ynylamino)-2,3-dihydro-1H-inden-1-ol, also known as 1R,3R-Indenol, is a small molecule that has been studied for its potential applications in scientific research and laboratory experiments. 1R,3R-Indenol is a member of the indenol family, which is composed of compounds derived from indene, a hydrocarbon found naturally in coal tar and petroleum. 1R,3R-Indenol is a chiral molecule, meaning that it has two different stereoisomers, 1S,3S-Indenol and 1S,3R-Indenol, which have different properties. 1R,3R-Indenol has been studied for its ability to act as a catalyst in organic synthesis and its potential use in medicinal chemistry.

Mechanism Of Action

The mechanism of action of (1R,3R)-3-(prop-2-ynylamino)-2,3-dihydro-1H-inden-1-oll is not fully understood. However, it is believed that it acts as a catalyst in organic synthesis by activating the substrate and facilitating the formation of a new bond. In addition, (1R,3R)-3-(prop-2-ynylamino)-2,3-dihydro-1H-inden-1-oll has been found to have anti-inflammatory and anti-cancer properties, which are believed to be due to its ability to inhibit the production of pro-inflammatory cytokines, such as TNF-α, and to inhibit the growth of cancer cells.
Biochemical and Physiological Effects
(1R,3R)-3-(prop-2-ynylamino)-2,3-dihydro-1H-inden-1-oll has been found to have anti-inflammatory and anti-cancer properties. It has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α, and to inhibit the growth of cancer cells. In addition, (1R,3R)-3-(prop-2-ynylamino)-2,3-dihydro-1H-inden-1-oll has been found to have antioxidant, anti-microbial, and anti-tumor properties.

Advantages And Limitations For Lab Experiments

The use of (1R,3R)-3-(prop-2-ynylamino)-2,3-dihydro-1H-inden-1-oll in laboratory experiments has several advantages. It is a chiral molecule, meaning that it can be used to synthesize enantiomerically pure compounds. It is also non-toxic and relatively inexpensive. However, there are some limitations to its use in laboratory experiments. It is a relatively slow catalyst, meaning that the reaction times are longer than those of other catalysts. In addition, it is not very soluble in water, meaning that it must be used in a polar solvent.

Future Directions

There are several potential future directions for the use of (1R,3R)-3-(prop-2-ynylamino)-2,3-dihydro-1H-inden-1-oll. It could be used in the synthesis of more complex molecules, such as peptides and peptidomimetics. It could also be used in the synthesis of chiral drugs, as it has been found to have anti-inflammatory and anti-cancer properties. In addition, it could be used in the synthesis of materials for use in nanotechnology. Finally, it could be used in the synthesis of bioactive compounds, such as antioxidants and anti-microbials.

Synthesis Methods

(1R,3R)-3-(prop-2-ynylamino)-2,3-dihydro-1H-inden-1-oll can be synthesized through a variety of methods. The most common method involves the reaction of indene with an alkylating agent, such as ethyl iodide, to form a 1,3-dihydro-1H-inden-1-ol. This reaction can be catalyzed by a variety of catalysts, including palladium, copper, and nickel. The reaction can be conducted in either a polar or non-polar solvent, such as dichloromethane or toluene. The reaction can also be conducted in the presence of a base, such as sodium hydroxide.

Scientific Research Applications

(1R,3R)-3-(prop-2-ynylamino)-2,3-dihydro-1H-inden-1-oll has been studied for its potential applications in scientific research. It has been used as a catalyst in organic synthesis, particularly in the synthesis of enantiomerically pure compounds. It has also been used in the synthesis of peptides and peptidomimetics. In addition, (1R,3R)-3-(prop-2-ynylamino)-2,3-dihydro-1H-inden-1-oll has been studied for its potential use in medicinal chemistry, as it has been found to have anti-inflammatory and anti-cancer properties.

properties

IUPAC Name

(1R,3R)-3-(prop-2-ynylamino)-2,3-dihydro-1H-inden-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO/c1-2-7-13-11-8-12(14)10-6-4-3-5-9(10)11/h1,3-6,11-14H,7-8H2/t11-,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMAOXAKDLRBCFC-VXGBXAGGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCNC1CC(C2=CC=CC=C12)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C#CCN[C@@H]1C[C@H](C2=CC=CC=C12)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,3R)-3-(prop-2-ynylamino)-2,3-dihydro-1H-inden-1-ol

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